Product packaging for Acetyl flavone(Cat. No.:)

Acetyl flavone

Cat. No.: B8480955
M. Wt: 264.27 g/mol
InChI Key: OLSYKHGNUXGDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl flavone is a synthetic flavone derivative where acetyl groups are incorporated into the core flavone structure, a class of compounds known as 2-phenylchromen-4-ones . This modification is a key strategy in medicinal chemistry to improve the physicochemical properties and biological activity of parent flavonoids. Research indicates that acetylation can significantly enhance the metabolic stability and membrane permeability of flavonoids, leading to improved uptake in cellular models and greater efficacy in bioassays . A growing body of evidence suggests that acetylated flavones hold promise for investigating chemopreventive strategies. They have been shown to exhibit enhanced proliferation inhibition and pro-apoptotic effects in various cancer cell lines, including breast (MDA-MB-231), colon (HCT-116), and liver (HepG2) cancers . Furthermore, specific acetylated flavone derivatives demonstrate strong anti-migratory activity, indicating potential for studying the inhibition of cancer metastasis . The mechanism of action for flavone derivatives is multifaceted and may extend beyond direct cytotoxicity. Related compounds, such as flavone acetic acid (FAA), have been studied for their unique ability to function as vascular disrupting agents, causing rapid shutdown of tumor blood flow, and for their immunomodulatory effects, such as stimulating natural killer (NK) cell activity . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12O3 B8480955 Acetyl flavone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

3-acetyl-2-phenylchromen-4-one

InChI

InChI=1S/C17H12O3/c1-11(18)15-16(19)13-9-5-6-10-14(13)20-17(15)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

OLSYKHGNUXGDNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Acetylated Flavones

Chemical Synthesis Approaches

Chemical synthesis provides a direct route to acetylated flavones, often employing traditional organic chemistry reactions. These methods offer versatility in terms of scale and the types of acetylating agents that can be used.

Acetylation of Parent Flavones using Acetic Anhydride (B1165640) and Catalysts

A prevalent method for the acetylation of flavones involves the reaction of the parent flavonoid with acetic anhydride. nih.gov This reaction is typically facilitated by a catalyst to enhance the reaction rate and yield. Pyridine (B92270) is a commonly used catalyst in this context. nih.govmdpi.com The synthesis process generally involves reacting the parent flavonoid with a molar excess of acetic anhydride in the presence of the catalyst. mdpi.com The reaction conditions, such as temperature and duration, can be adjusted depending on the specific flavone (B191248) being acetylated. mdpi.com For instance, some reactions are conducted at room temperature for several hours, while others may require refluxing for a set period to achieve completion. mdpi.com Following the reaction, the acetylated flavone product is often purified by recrystallization. nih.gov

Several catalysts other than pyridine have been explored to promote the acetylation of flavones with acetic anhydride, sometimes under solvent-free and microwave-assisted conditions. For example, sodium fluoride (B91410) (NaF) has been shown to efficiently catalyze the acetylation of phenols, a structural component of flavones, with acetic anhydride under microwave irradiation. nih.govresearchgate.net Iodine has also been utilized as a catalyst for the peracetylation of certain flavonoids, proving effective in a short reaction time under microwave conditions. nih.govresearchgate.net

Table 1: Examples of Chemical Acetylation of Flavonoids

Parent FlavonoidAcetylating AgentCatalystReaction ConditionsAcetylated ProductYield (%)Reference
Kaempferol (B1673270)Acetic Anhydride (6 eq.)Pyridine25 °C, 2 h3,5,7,4′-O-tetraacetylkaempferol (4Ac-K)71.0 ± 2.12 mdpi.com
Apigenin (B1666066)Acetic Anhydride (3 eq.)PyridineReflux, 7 h5,7,4′-O-triacetylapigenin (3Ac-A)Not specified mdpi.com
Luteolin (B72000)Acetic Anhydride (4 eq.)PyridineReflux, 7 hNot specifiedNot specified mdpi.com
RutinAcetic AnhydrideNoneReflux, 4 hRutin peracetateNot specified nih.gov
DiosminAcetic AnhydrideNaFMicrowave (400W), 130 °C, 35 minDiosmin peracetate62 nih.gov
MangiferinAcetic AnhydrideIodineMicrowave, 15 minMangiferin peracetate78 nih.gov

This table is interactive. Click on the headers to sort the data.

Strategies for Regioselective Acetylation

Controlling the specific position of acetylation on the flavonoid core, known as regioselectivity, is a critical aspect of synthesizing defined acetylated flavone derivatives. While peracetylation (acetylation of all available hydroxyl groups) is common, achieving selective acetylation at a particular hydroxyl group often requires more nuanced strategies.

Enzymatic methods, as will be discussed later, generally offer superior regioselectivity compared to chemical methods. osti.govacs.org However, some degree of regioselectivity can be achieved chemically by carefully controlling reaction conditions and the choice of reagents. For instance, the inherent reactivity differences of the various hydroxyl groups on the flavone scaffold can sometimes be exploited. The development of protective group strategies, while adding steps to the synthesis, can also be employed to block certain hydroxyl groups from reacting, thereby directing acetylation to the desired positions.

Novel Chemical Reaction Pathways for Flavone Acetylation

Research into novel synthetic routes for acetylated flavones is ongoing, aiming to improve efficiency, selectivity, and environmental friendliness. One such approach involves the Kostanecki-Robinson reaction. rsc.org This method has been used to synthesize 3-acetylchromones and 3-benzoylflavones from iodo-derivatives of o-hydroxyacetophenones by reacting them with acetic or benzoic anhydride and their respective sodium salts. rsc.org

Another innovative method is the Baker-Venkataraman rearrangement, which is used to synthesize flavones from o-acyloxyacetophenones. mdpi.com This can be a precursor step to further acetylation. The development of one-pot syntheses is also a significant advancement. For example, a method involving the condensation of 8-formyl-7-hydroxyflavones with activated alkenes like methyl vinyl ketone in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) has been reported to produce 9-acetyl-pyrano[2,3-f]flavones. tandfonline.com Furthermore, a one-pot route mediated by bismuth(III) chloride and ruthenium(III) chloride has been described for the synthesis of functionalized flavones from phenols and cinnamoyl chlorides, which involves an ortho-acylation followed by cyclodehydrogenation. researchgate.net

Enzymatic Synthesis Approaches

Enzymatic synthesis has emerged as a powerful and green alternative to chemical methods for the acetylation of flavonoids. thieme-connect.com Biocatalysts, particularly lipases, offer high regioselectivity and operate under mild reaction conditions, which helps to preserve the integrity of the flavonoid structure. osti.govthieme-connect.com

Biocatalyst-Mediated Acetylation of Flavonoids

The enzymatic acylation of flavonoids is typically performed through esterification or transesterification reactions. thieme-connect.com Lipases are the most commonly used enzymes for this purpose due to their stability and broad substrate specificity. osti.govmdpi.com These reactions are often carried out in non-aqueous solvents to shift the reaction equilibrium towards synthesis. mdpi.com

The choice of acyl donor is crucial. While various acyl donors can be used, acetic anhydride and vinyl acetate (B1210297) are common for introducing acetyl groups. mdpi.com For instance, a study reported nearly 100% conversion of naringin (B1676962) to naringin acetate using acetic anhydride as the acyl donor in a lipase-catalyzed reaction. mdpi.com

To enhance stability and reusability, lipases are often immobilized on solid supports. nih.gov Candida antarctica lipase (B570770) B (CALB) is one of the most extensively studied and utilized lipases for flavonoid acylation. thieme-connect.commdpi.comnih.gov It is known for its high efficiency and regioselectivity, often targeting the hydroxyl groups on the sugar moieties of flavonoid glycosides. acs.orgmdpi.com

Lipase from Thermomyces lanuginosus (TLL) is another effective biocatalyst for the acetylation of flavonoids. nih.gov In a comparative study, both immobilized CALB and TLL were used to catalyze the acetylation of various flavonoid aglycons. mdpi.comnih.gov It was found that TLL achieved higher conversion yields for quercetin (B1663063), morin, and fisetin (B1672732) compared to CALB. mdpi.com For example, TLL-catalyzed acetylation of naringenin (B18129) resulted in a 100% conversion yield to naringenin acetate after 72 hours. mdpi.com

The regioselectivity of these enzymes is a key advantage. For instance, in the acetylation of isoquercitrin, CALB was found to acetylate the 2″-OH, 3″-OH, and 6″-OH positions of the glucose part. acs.org In contrast, lipase from Pseudomonas cepacia (PSL-C) acetylated the 6″-OH of the sugar and the 4′-OH of the B-ring. acs.org For aglycone flavonoids, PSL-C was able to acetylate the 4′-OH, 3′-OH, and 7-OH positions. acs.org

Table 2: Enzymatic Acetylation of Flavonoids

FlavonoidLipaseAcyl DonorSolventConversion/ProductReference
NaringeninImmobilized Candida antarctica lipase B (CaLB-ZnOFe)Vinyl acetateMethyl tert-butyl ether (MTBE)100% conversion to naringenin acetate (72 h) mdpi.com
NaringeninImmobilized Thermomyces lanuginosus lipase (TLL-ZnOFe)Vinyl acetateMethyl tert-butyl ether (MTBE)100% conversion to naringenin acetate (72 h) mdpi.com
QuercetinImmobilized Thermomyces lanuginosus lipase (TLL-ZnOFe)Vinyl acetateMethyl tert-butyl ether (MTBE)72% conversion mdpi.com
NaringinLipozyme TL IM (Thermomyces lanuginosus)Acetic anhydrideAcetonitrile (B52724)~98.5% conversion (8 h) mdpi.com
IsoquercitrinPseudomonas cepacia lipase (PSL-C)Not specifiedAcetonitrileAcetylation at 6″-OH and 4′-OH acs.orgacs.org

This table is interactive. Click on the headers to sort the data.

Optimization of Enzymatic Reaction Parameters

The efficiency and selectivity of enzymatic acetylation of flavonoids are highly dependent on the optimization of several key reaction parameters. These include enzyme concentration, the molar ratio of substrates, and the solvent system used.

Enzyme Concentration: The concentration of the enzyme directly influences the reaction rate. Studies have shown that increasing the enzyme concentration generally leads to a higher conversion of the flavonoid substrate. For instance, in the acetylation of myricetin (B1677590), the effect of varying concentrations of immobilized lipases, such as Candida antarctica lipase B (CaLB) and Thermomyces lanuginosus lipase (TLL), has been investigated to determine the optimal enzyme load for maximum yield. nih.gov

Substrate Molar Ratio: The molar ratio between the flavonoid and the acyl donor is a critical factor affecting the conversion yield. nih.gov An excess of the acyl donor is often employed to drive the reaction equilibrium towards product formation. osti.gov Research on the synthesis of naringin oleate (B1233923) demonstrated that optimizing the molar ratio of naringin to oleic acid significantly increased the conversion rate from 11.04% to 53.89%. mdpi.com

Solvent Systems: The choice of solvent can profoundly impact both the reaction rate and the regioselectivity of the enzymatic acetylation. Solvents with low toxicity and the ability to yield high conversions, such as 2-methyl-2-butanol (B152257) and acetone, are frequently used. mdpi.com Acetonitrile has also been shown to be an effective solvent, leading to high conversion rates in the esterification of various flavonoids. mdpi.com The dielectric constant and log P value of the solvent are important properties to consider, with solvents like acetonitrile (log P = -0.33, dielectric constant = 37.5) often proving to be optimal. mdpi.comresearchgate.net

Table 1: Optimization of Reaction Parameters for Naringin Oleate Synthesis

Parameter Condition Conversion Rate
Enzyme Type Lipozyme TL IM 93.10%
Enzyme Concentration 10 g/L 93.10%
Molar Ratio (Naringin:Oleic Acid) 1:20 93.10%
Reaction Temperature 40 °C 93.10%
Solvent Acetonitrile 93.10%

Data sourced from a study on the enzymatic esterification of naringin with oleic acid. mdpi.com

Regioselective Acetylation through Enzymatic Catalysis

A significant advantage of using enzymes in acetylation is their ability to catalyze reactions with high regioselectivity, targeting specific hydroxyl groups on the flavonoid scaffold. This avoids the need for complex protection and deprotection steps often required in chemical synthesis. acs.org

Lipases, particularly Candida antarctica lipase B (CALB), have been extensively studied for their regioselective acylation capabilities. rsc.orgnih.govrsc.org For glycosylated flavonoids, CALB has been shown to acetylate the hydroxyl groups on the sugar moiety, specifically at the 2″, 3″, and 6″ positions of the glucose part. acs.org In contrast, Pseudomonas cepacia lipase (PSL-C) can acetylate both the sugar (at 6″-OH) and the B-ring (at 4′-OH) of glycosylated flavonoids. acs.org For aglycone flavonoids, PSL-C has been observed to acetylate the 4′-OH, 3′-OH, and 7-OH positions. researchgate.netacs.org

The regioselectivity can also be influenced by the structure of the flavonoid itself. For example, in the acetylation of quercetin using CALB, acylation occurred regioselectively on the B-ring. rsc.org

Development of Eco-friendly and Solvent-free Acetylation Processes

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly acetylation processes. A key strategy is the implementation of solvent-free reaction systems. osti.gov In such systems, the acyl donor, such as triacetin (B1683017), can also serve as the reaction medium, eliminating the need for organic solvents. osti.govosti.gov

This approach offers several advantages, including higher product concentrations, improved productivity, and the avoidance of residual solvent in the final product. osti.gov For instance, the lipase-catalyzed acetylation of phloridzin in a solvent-free system using triacetin as both the acetyl donor and solvent achieved 100% conversion and a high productivity of 23.32 g L⁻¹ day⁻¹. osti.govresearchgate.net This method has also been successfully applied to other glycosylated flavonoids like naringin and esculin, achieving complete conversion. osti.govosti.gov These solvent-free processes are considered a promising greener alternative to traditional chemical and biocatalytic syntheses in organic solvents. osti.gov

Kinetic Evaluation of Enzymatic Acetylation Processes

Understanding the kinetics of enzymatic acetylation is crucial for process optimization and scale-up. Kinetic studies often involve developing models that can accurately describe the reaction progress over time.

For the solvent-free acetylation of glycosylated flavonoids, a comprehensive kinetic mechanism has been established based on two consecutive mono-substrate reactions. osti.govresearchgate.net The first reaction involves the formation of a flavonoid monoacetate, which then acts as a substrate for the second reaction to produce a diacetate. osti.govresearchgate.net Both steps have been modeled as reversible Michaelis-Menten reactions without inhibition. osti.govresearchgate.net

By estimating the apparent kinetic parameters (Vmax and Km constants for both forward and reverse reactions), researchers have been able to develop models that show an excellent fit with experimental data (R² > 0.97). osti.govresearchgate.net These kinetic models have proven to be applicable for the solvent-free esterification of different flavonoid glycosides over the entire course of the reaction (up to 72 hours). osti.govresearchgate.net The successful development of these models provides a solid foundation for further process development and industrial application. osti.govresearchgate.net

Synthesis of Acetylated Flavone Derivatives and Analogues

The synthesis of acetylated flavone derivatives and analogues is a growing field of research, aiming to create novel compounds with enhanced properties.

Synthesis of Flavonoid Acetamide (B32628) Derivatives

Flavonoid acetamide derivatives represent a novel class of compounds synthesized to address limitations of natural flavonoids, such as low bioavailability and enzymatic degradation. rsc.orgresearchgate.net The synthesis involves the sequential modification of the hydroxyl groups of flavonoids into acetamide moieties. rsc.orgresearchgate.net This chemical modification has been shown to significantly improve the bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the parent flavonoids. rsc.orgresearchgate.net

For example, a study reporting the synthesis of acetamide derivatives of quercetin, apigenin, fisetin, kaempferol, and luteolin achieved yields of 80–82%. rsc.orgresearchgate.net In vitro bioavailability analysis revealed that the acetamide derivatives had significantly higher bioavailability (20.70–34.87%) compared to the unmodified flavonoids (10.78–19.29%). rsc.orgresearchgate.net Similarly, the synthesis of partial flavonoid acetamide derivatives from quercetin, apigenin, and luteolin resulted in yields of 76.67–87.23% and showed improved bioavailability ranging from 15.97% to 38.12%. nih.gov

Table 2: Bioavailability of Flavonoids vs. Flavonoid Acetamide Derivatives

Compound Type Bioavailability Range (%)
Unmodified Flavonoids 10.78–19.29
Flavonoid Acetamide Derivatives 20.70–34.87

Data from in vitro analysis comparing parent flavonoids to their acetamide derivatives. rsc.orgresearchgate.net

Synthesis of Glycosylated Acetylated Flavones

The synthesis of glycosylated acetylated flavones combines the structural features of flavonoids, sugars, and acetyl groups to create complex molecules with potentially unique biological activities. The introduction of acetyl groups to flavonoid glycosides can increase their stability and solubility in lipophilic environments. nih.gov

Various synthetic methods are employed for this purpose. Acetyl groups can be introduced using acetic anhydride, sometimes with microwave irradiation to accelerate the reaction. nih.govresearchgate.net The glycosylation step itself can be challenging. The Koenigs-Knorr reaction and the modified Michael reaction are two methods used for attaching the sugar moiety to the flavone backbone. nih.gov For instance, the synthesis of 3,7-dihydroxyflavone (B191072) derivatives involved the use of 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide as the glucose donor. nih.gov

The final step in the synthesis of flavonoid glycosides often involves the deprotection of the acetyl groups from the glycosidic residue, which can be achieved using sodium methanolate or sodium hydroxide (B78521) in methanol (B129727). The choice of synthetic route and reaction conditions is crucial to avoid undesired side reactions and to achieve satisfactory yields of the target glycosylated acetylated flavones. researchgate.net

Biosynthesis and Metabolic Regulation of Acetylated Flavones

General Flavonoid Biosynthetic Pathway Context

Flavonoids are a diverse class of plant secondary metabolites synthesized through the phenylpropanoid pathway. The biosynthesis begins with the amino acid phenylalanine, which is converted into p-coumaroyl-CoA through the sequential action of three enzymes: phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.govmdpi.comnih.gov This initial sequence is often referred to as the general phenylpropanoid pathway. nih.gov

The first enzyme committed to the flavonoid-specific branch is chalcone (B49325) synthase (CHS). mdpi.comoup.com CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone. mdpi.comoup.com This chalcone is the precursor to all major classes of flavonoids. wikipedia.orgsci-hub.se Following its synthesis, chalcone isomerase (CHI) typically catalyzes the cyclization of the chalcone into a flavanone, such as naringenin. nih.gov Flavanones represent a central branch point from which the pathway diverges to produce various flavonoid subclasses, including flavones, flavonols, anthocyanins, and isoflavones, through the action of specific hydroxylases, reductases, and synthases. nih.govmdpi.com

Acetyl-CoA Carboxylase (ACCase) is a critical biotin-dependent enzyme that plays an essential, albeit indirect, role in flavonoid biosynthesis. mdpi.compnas.org Its primary function in this context is to catalyze the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. pnas.orgicm.edu.pl Malonyl-CoA serves as the fundamental building block for the A-ring of the flavonoid's C6-C-C6 skeleton. oup.com

In plants, ACCase exists in two main forms: a plastidial isozyme primarily involved in de novo fatty acid synthesis and a cytosolic isozyme. icm.edu.plnih.gov The cytosolic ACCase is responsible for producing the pool of malonyl-CoA used for various secondary metabolic pathways, including the biosynthesis of flavonoids. pnas.orgicm.edu.plnih.gov The availability of malonyl-CoA is a rate-limiting factor for flavonoid production. mdpi.com Consequently, the activity of cytosolic ACCase directly influences the carbon flux into the flavonoid pathway. mdpi.comoup.com Studies have shown that inhibiting ACCase activity can lead to a decreased accumulation of flavonoids, whereas its induction, for instance by fungal elicitors in alfalfa cell cultures, correlates with an increase in isoflavonoid (B1168493) synthesis. pnas.orgoup.com This highlights ACCase as a key regulatory point controlling the supply of precursors for flavonoid production. mdpi.comnih.gov

Enzymatic Acetylation in Flavonoid Biosynthesis

Acetylation in the context of flavonoids can refer to two distinct processes: the enzymatic addition of an acetyl group to the flavonoid molecule itself, or the acetylation of the enzymes involved in the biosynthetic pathway as a form of post-translational modification.

The direct O-acetylation of the flavonoid aglycone is a less common modification compared to glycosylation or methylation, though acetylated flavonoid glycosides are found in nature. mdpi.comnih.gov The enzymes responsible for these modifications are broadly classified as acyltransferases. While specific flavonoid acetyltransferases that directly modify the flavonoid core are not as extensively characterized as other enzymes in the pathway, the general mechanism for such reactions is understood from related enzyme families, like the GCN5-related N-acetyltransferases (GNAT) superfamily. researchgate.net These enzymes typically utilize acetyl coenzyme A (Ac-CoA) as the acetyl group donor. researchgate.net The reaction mechanism is often an ordered sequential process where the cofactor, Ac-CoA, binds to the enzyme first, followed by the binding of the acetyl acceptor substrate (the flavonoid or flavonoid glycoside), leading to the transfer of the acetyl group and subsequent release of the products. researchgate.net Lipase-catalyzed enzymatic acetylation of flavonoids has also been developed as an efficient, eco-friendly method for producing flavonoid acetates in solvent-free systems, demonstrating the feasibility of such reactions. osti.gov

Recent advances in proteomics have enabled the large-scale identification of lysine-acetylated proteins, revealing that many core enzymes of the flavonoid biosynthetic pathway are subject to this modification. nih.gov Comprehensive analyses in species like Ginkgo biloba and Camellia sinensis have identified thousands of acetylated proteins, including numerous enzymes central to flavonoid production. nih.govproteomexchange.org For instance, in Ginkgo biloba, 23 proteins in the flavonoid pathway were found to be acetylated at 89 different sites. nih.gov Similarly, in Camellia sinensis, key enzymes including PAL, CHS, CHI, and F3H were identified as being differentially acetylated during leaf development. This direct evidence underscores that lysine (B10760008) acetylation is an important layer of regulation controlling the synthesis of flavonoids in response to developmental and environmental signals. kubikat.orgcabidigitallibrary.org

Protein (Abbreviation)Full NameFunction in PathwayPlant SpeciesCitation(s)
PAL Phenylalanine Ammonia-LyaseConverts phenylalanine to cinnamic acidCamellia sinensis
C4H Cinnamic Acid 4-HydroxylaseConverts cinnamic acid to p-coumaric acidCamellia sinensis
4CL 4-Coumarate:CoA LigaseConverts p-coumaric acid to p-coumaroyl-CoACamellia sinensis
CHS Chalcone SynthaseFirst committed step; synthesizes naringenin chalconeCamellia sinensis
CHI Chalcone IsomeraseCyclizes chalcone to flavanoneGinkgo biloba, Camellia sinensis nih.gov
F3H Flavanone 3-HydroxylaseConverts flavanones to dihydroflavonolsGinkgo biloba, Camellia sinensis nih.gov
F3'5'H Flavonoid 3',5'-HydroxylaseHydroxylates the B-ring of flavonoidsGinkgo biloba nih.gov
CCoAOMT1 Caffeoyl-CoA O-MethyltransferaseInvolved in methylation stepsGinkgo biloba nih.gov
DFR Dihydroflavonol 4-ReductaseReduces dihydroflavonols to leucoanthocyanidinsGinkgo biloba nih.gov
ANR Anthocyanidin ReductaseConverts anthocyanidins to epicatechinsGinkgo biloba, Camellia sinensis nih.gov

Post-Translational Modifications and their Impact on Flavonoid Biosynthesis (e.g., Lysine Acetylation)

Metabolic Fate and Stability of Acetylated Flavones

Acetylation can significantly alter the physicochemical properties of flavonoids, which in turn affects their metabolic fate and stability. mdpi.com One of the primary benefits of acetylating hydroxyl groups on flavonoids is the enhancement of their metabolic stability and resistance to oxidative degradation. mdpi.com For example, the acetylation of a single hydroxyl group on the B-ring of myricetin (B1677590) was found to decrease its oxidation rate significantly. mdpi.com Similarly, acetylated quercetin (B1663063) demonstrated improved uptake and metabolic stability in cell models compared to its unmodified form. mdpi.com This increased stability can be attributed to the protective effect of the acetyl group, which masks the reactive hydroxyl groups that are often targets for metabolic enzymes and oxidation. nih.gov

The metabolic fate of acetylated flavonoids, particularly glycosides, often begins in the gastrointestinal tract. While flavone (B191248) O-glycosides can be hydrolyzed by enzymes in the small intestine, C-glycosides are more resistant and typically travel to the colon. nih.govcambridge.org In the colon, gut microflora can hydrolyze both the acetyl and glycosyl moieties, releasing the aglycone. cambridge.org The released aglycone (e.g., luteolin (B72000) or apigenin) is then further metabolized by the microflora, often involving the fission of the C-ring to produce smaller phenolic acids and other aromatic compounds. cambridge.org Therefore, acetylation can act as a temporary modification that improves the stability and potentially the bioavailability of flavonoids, allowing them to reach the lower intestine where they can be acted upon by the gut microbiota. nih.gov

Stability and Solubility Enhancement through Acetylation

The structural modification of flavonoids through acetylation, a form of acylation, is a significant strategy for enhancing their physicochemical properties, particularly stability and solubility. mdpi.comnih.gov Flavonoids in their natural state, often as glycosides, are hydrophilic, which can limit their applicability in lipophilic systems and render them susceptible to degradation. osti.gov Enzymatic acylation, including acetylation, has been introduced to overcome these limitations by altering the compound's properties. ingentaconnect.com

Acetylation can improve the stability of flavonoids against various environmental factors. The acylation of flavonoids with aromatic carboxylic acids has been shown to enhance thermal and light stability, as well as increase resistance to enzymatic degradation. mdpi.comnih.gov This modification is crucial for preserving the integrity of the flavonoid structure during processing and storage. ingentaconnect.com For instance, research has demonstrated that acetylating just one hydroxyl group on the B ring of myricetin can decrease its oxidation rate by approximately 3.1-fold. mdpi.com This increased stability is attributed to the protective effect of the acyl groups, which can shield the core flavonoid structure from oxidative damage and enzymatic attacks. mdpi.comnih.gov

Furthermore, acetylation significantly impacts the solubility of flavonoids. While many naturally occurring flavonoid glycosides are water-soluble, their low solubility in hydrophobic environments restricts their use in oil-based formulations such as cosmetics, pharmaceuticals, and certain foods. osti.govingentaconnect.com By introducing acetyl groups, the lipophilicity of the flavonoid molecule is increased, thereby improving its solubility in non-aqueous systems. ingentaconnect.comresearchgate.net This process, sometimes referred to as lipophilization, allows for a wider range of applications for these bioactive compounds. ingentaconnect.com Studies have shown that lipase-catalyzed acylation can effectively improve the solubility and stability of flavonoid glycosides in lipophilic media. osti.gov

The enhancement of these properties is a key reason for the synthetic and enzymatic pursuit of O-acylated flavonoids, as they are less commonly found in nature compared to O-glycosylated or O-methylated forms. mdpi.com

Impact on Cellular Uptake and Metabolic Stability

Research has consistently shown that modifying flavonoids can lead to better metabolic stability. mdpi.comresearchgate.net For example, previous studies demonstrated that the acetylation of quercetin led to improved uptake and metabolic stability in HepG2 liver cancer cells, which in turn enhanced its ability to induce apoptosis compared to the unmodified quercetin. mdpi.com This suggests that the acetyl groups may protect the flavonoid from rapid degradation by metabolic enzymes. researchgate.net While much of the detailed research has focused on methylation, which similarly adds a small functional group, the principle holds that masking reactive hydroxyl groups can prevent extensive metabolic conversion, such as sulfation. researchgate.net For instance, over 80% of quercetin was observed to be converted to its sulfate (B86663) conjugate within 24 hours in HepG2 cells, a process that could be hindered by acetylation. researchgate.net

The impact of acetylation on the bioactivity of flavonoids can, however, vary depending on the parent compound and the specific cell line being studied. A comparative analysis of several acetylated flavonoids against different cancer cell lines revealed these differential effects. For instance, the acetylation of kaempferol (B1673270) and quercetin enhanced their growth-inhibitory potential in HCT-116 cells, while the acetylation of myricetin resulted in a decreased inhibitory effect. mdpi.com Similarly, in MDA-MB-231 cells, acetylating apigenin (B1666066) enhanced its tumor cell proliferation inhibitory activity approximately 4-fold, whereas acetylating luteolin slightly decreased its inhibitory activity. mdpi.com

These findings highlight that while acetylation is a powerful tool for modifying the physicochemical properties of flavones, its effect on biological function is complex and specific to the structure of the flavonoid and its cellular targets. mdpi.com

Interactive Data Table: Effect of Acetylation on the 50% Inhibition Concentration (IC₅₀) of Flavonoids in Cancer Cell Lines

The table below summarizes the IC₅₀ values (in µM) for several flavonoids and their acetylated derivatives in different human cancer cell lines after 48 hours of treatment, as reported in a comparative study. mdpi.com A lower IC₅₀ value indicates greater potency in inhibiting cell proliferation.

Flavonoid Parent Compound IC₅₀ (µM) Acetylated Form Acetylated Compound IC₅₀ (µM) Cell Line Fold Change in Activity
Kaempferol55.44Ac-K39.8HCT-1161.39 (Increase)
Quercetin18.15Ac-Q12.9HCT-1161.40 (Increase)
Myricetin12.36Ac-M23.0HCT-116-1.87 (Decrease)
Chrysin37.52Ac-C38.4HCT-116-1.02 (Slight Decrease)
Apigenin27.13Ac-A31.1HCT-116-1.15 (Slight Decrease)
Luteolin12.94Ac-L20.2HCT-116-1.57 (Decrease)
Chrysin25.42Ac-C23.8MDA-MB-2311.07 (Slight Increase)
Apigenin26.23Ac-A6.5MDA-MB-2314.03 (Increase)
Luteolin10.34Ac-L12.4MDA-MB-231-1.20 (Decrease)

Structure Activity Relationship Sar Studies of Acetylated Flavones

Positional Effects of Acetyl Groups

The specific position of the acetyl group on the flavonoid ring system is a critical determinant of biological activity. The presence or absence of an acetyl group at a particular hydroxyl site can lead to dramatically different pharmacological outcomes.

A key position influencing bioactivity is the hydroxyl group at C-5 of the A-ring. Studies comparing different acetylated flavonoids have revealed that maintaining a free hydroxyl group at the 5-position generally enhances the inhibitory activity against cancer cell growth. nih.govresearchgate.net For example, comparing acetylated derivatives of quercetin (B1663063) and apigenin (B1666066) showed that those with an unacetylated 5-OH group had greater potency in inhibiting cell proliferation than their counterparts where the 5-OH was acetylated. nih.gov

However, this is not a universal rule. For kaempferol (B1673270), the 5-acetylated derivative was found to be more effective than the parent compound, presenting an exception. nih.gov Furthermore, as noted earlier, the acetylation of the 5-position in apigenin (part of the 3Ac-A derivative) was crucial for its potent anti-migration activity, even though it diminished its anti-proliferative effect compared to the derivative with a free 5-OH group (2Ac-A). nih.govmdpi.com This highlights a fascinating divergence in structure-activity relationships, where the positional effects of acetylation can selectively tune the compound's function toward either inhibiting proliferation or migration. researchgate.net

Acetylation at Specific Hydroxyl Groups (e.g., C-3, C-5, C-7, C-4')

Structural Determinants for Specific Bioactivities

Beyond the position of acetylation, other core structural features of the flavone (B191248) nucleus are fundamental to its biological activity.

The arrangement of substituents on the B-ring and the saturation level of the C-ring are critical structural determinants.

C2-C3 Double Bond : The double bond between carbons 2 and 3 in the C-ring is a pivotal feature for the bioactivity of flavones. mdpi.comscilit.com This bond confers planarity to the molecule and allows for electron delocalization across the B and C rings, which is important for various biological interactions. alliedacademies.org Its presence is considered crucial for the inhibitory activity of flavonoids against certain enzymes and for their anticancer effects. mdpi.comnih.gov The absence of the C2-C3 double bond, as seen in flavanones, generally leads to decreased inhibitory action compared to flavones. nih.gov This structural element is also vital for the molecule's ability to bind to proteins and DNA. alliedacademies.orgspandidos-publications.com

The carbonyl group at the C-4 position of the C-ring is a fundamental structural feature that significantly contributes to the biological activity of flavonoids. mdpi.comresearchgate.net This keto group acts as a hydrogen bond acceptor and is involved in crucial interactions with biological targets like enzymes and receptors. nih.gov It also plays a role in metal chelation, capable of forming chelation sites with adjacent hydroxyl groups at C-3 or C-5. rsc.org The conjugation of the C-4 carbonyl with the C2-C3 double bond is essential for the electron delocalization that underpins many of the flavonoid's biological properties. scilit.comalliedacademies.org

The replacement of hydroxyl groups with methoxy (B1213986) groups (methoxylation) is another key structural modification that significantly alters a flavonoid's properties, often in ways that contrast with acetylation.

Methoxylation generally increases the lipophilicity and metabolic stability of flavonoids. nih.gov This can lead to enhanced membrane penetration and improved oral bioavailability compared to the parent hydroxylated compounds. researchgate.netresearchgate.net For instance, methoxylation can protect the flavonoid from rapid metabolism in the intestine and liver. nih.gov

In terms of bioactivity, methoxy groups can have varied effects. Substitution at the C-7 position with a methoxy group has been shown to promote anti-α-glucosidase activity. researchgate.netresearchgate.net In some studies, fully methoxylated flavones demonstrated weaker activity compared to their hydroxylated counterparts, suggesting that an excessive number of methoxy groups can sometimes suppress cytotoxic effects. mdpi.com However, other research indicates that methoxyflavones can inhibit cancer cell proliferation with greater potency than unmethylated flavones. nih.gov The presence of methoxy groups at positions like C-3' and C-5' has been linked to positive roles in inhibiting P-glycoprotein, a protein associated with multidrug resistance in cancer. ualberta.ca

Table 2: Comparison of Bioactivity Influences: Acetylation vs. Methoxylation This table is interactive. You can sort the columns by clicking on the headers.

Structural Modification Effect on Lipophilicity Effect on Metabolic Stability General Impact on Bioactivity Reference
Acetylation Increases Increases Variable; can enhance or decrease activity depending on position and assay. mdpi.comscilit.com mdpi.comscilit.com
Methoxylation Increases Dramatically increases Often enhances bioavailability and can lead to potent, unique mechanisms of action. nih.gov nih.govresearchgate.net

In nature, flavonoids often exist as glycosides, where one or more sugar molecules are attached to the aglycone (the non-sugar part) via a glycosidic bond. nih.govmdpi.com This glycosylation significantly increases water solubility but can decrease certain biological activities compared to the aglycone. mdpi.comresearchgate.net

Further modification of these flavonoid glycosides can occur through the acetylation of the sugar moieties themselves. acs.org Acylation on the glycosidic linkages can improve the stability and solubility of C-type flavone glycosides, ultimately enhancing their bioactivity. nih.gov The position of acylation on the sugar can affect biological activity, as can the length and saturation of the acyl chain. bohrium.com For example, acetylation of sugar residues has been linked to cytoprotective and anti-inflammatory effects. mdpi.com While glycosylation itself can sometimes reduce the antioxidant activity of the parent aglycone, subsequent acylation of the sugar can modulate this effect. nih.govbohrium.com It is hypothesized that for some interactions, such as with iron, acetylation of the sugar moiety (e.g., at the 6"-position) does not significantly affect the metal-binding properties of the core flavone structure, especially when the glycosidic linkage is at the 7-O-position. nih.gov

Influence of Methoxy Substitutions on Bioactivity

Computational and Molecular Docking in SAR Studies

Computational methods, particularly molecular docking and pharmacophore modeling, have become indispensable tools in the structure-activity relationship (SAR) studies of acetylated flavones. These in silico techniques provide profound insights at a molecular level, enabling the rationalization of experimental findings and guiding the design of new derivatives with enhanced biological activities. mdpi.com By simulating the interaction between a ligand (acetylated flavone) and its biological target, these methods can predict binding modes, affinities, and the key structural features responsible for a molecule's efficacy. nih.govresearchgate.net This computational approach accelerates the drug discovery process, allowing for the screening of virtual libraries and the prioritization of candidates for chemical synthesis and biological testing. nih.govacs.org

Predicting Binding Affinities to Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. acs.org In the context of SAR, it is heavily utilized to forecast the binding affinity and interaction patterns of acetylated flavones with their protein targets. The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy, often expressed as a docking score or binding energy (e.g., in kcal/mol). acs.org A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity. acs.org

Docking studies have been instrumental in elucidating how acetylation impacts the interaction of flavones with various enzymes and receptors. For instance, simulations of acylated flavonoids with the antibacterial target DNA gyrase subunit B (GyrB) from E. coli have shown that specific acylated derivatives exhibit strong binding affinities. researchgate.net Similarly, docking studies on Human matrix metallopeptidases (MMP) 2 and 9, which are involved in cancer progression, have identified several acylated flavones with potent binding capabilities. researchgate.net In these studies, aromatic acyl groups, such as galloyl derivatives, were often found to enhance binding affinity due to the presence of multiple hydrogen bond donating and accepting centers. researchgate.net

Computational analyses have also been applied to understand the regioselectivity of enzymatic acetylation of flavonoids. mdpi.com By docking flavonoid substrates into the active sites of enzymes like Candida antarctica lipase (B570770) B (CaLB), researchers can rationalize why acetylation occurs at specific hydroxyl groups, providing a molecular basis for the observed reaction outcomes. mdpi.com

Furthermore, docking simulations have been crucial in exploring the potential of flavones and their derivatives as inhibitors of epigenetic targets like histone deacetylases (HDACs) and bromodomains (BRDs). nih.govnih.gov In silico studies on HDAC1 and HDAC2 have revealed how flavones can interact with the active site binding pocket, with the carbonyl oxygen of the flavone's C ring coordinating the essential zinc ion. nih.govresearchgate.net Virtual screening of flavonoid libraries against HDAC2 has successfully identified compounds with higher predicted binding affinities than established drugs like vorinostat, highlighting the role of specific hydroxyl and keto groups in interacting with the Zn2+ ion and key amino acid residues. nih.gov

Table 1: Examples of Molecular Docking Studies on Acylated Flavonoids
Acylated Flavonoid / DerivativeMolecular TargetDocking Score / Binding AffinityKey Findings / Interactions
Acylated Flavonoid (Compound 12)DNA Gyrase Subunit B (GyrB)Top-ranked among tested compoundsDemonstrates strong binding affinity for the antibacterial target. researchgate.net
Acylated Flavonoids (Compounds 81, 88, 96, 92, 99, 100, 102, 103)Matrix Metallopeptidase (MMP) 2 and 9Strongest binding affinities among tested compoundsCompound 103 showed a balanced dual inhibitory action. researchgate.net
FlavoneHistone Deacetylase 1 (HDAC1)Not specifiedThe carbonyl oxygen of the C ring coordinates with the active site zinc ion (Zn2+) and amino acids D176, H178, D264. researchgate.net
FlavoneHistone Deacetylase 2 (HDAC2)Not specifiedThe carbonyl oxygen coordinates with the zinc ion and residues D181, H183, D269. researchgate.net
NPACT00270 (Flavonoid)Histone Deacetylase 2 (HDAC2)Higher than Vorinostat (-116.16)Forms hydrogen bonds with GLY143 and GLN265; the 4-keto group interacts with the Zn2+ ion. nih.gov
FlavonoidsBromodomain-1 (BD1) of Brd4Not specifiedScreened flavonoids occupied the same acetylated lysine (B10760008) (KAc) binding pocket as known inhibitors. nih.gov

Ligand-Based Pharmacophore Generation for Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based pharmacophore modeling serves as a powerful alternative for drug design. acs.orgcreative-biolabs.com This method involves identifying the common structural and chemical features—a pharmacophore—from a set of known active ligands that are essential for their biological activity. creative-biolabs.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. innovareacademics.in

The process begins by aligning a training set of active molecules and extracting their shared chemical features in a specific 3D arrangement. creative-biolabs.com The resulting pharmacophore model represents a hypothesis of the necessary interactions between a ligand and its target. researchgate.net This model can then be used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. science.gov

For flavonoids and their acetylated derivatives, pharmacophore modeling helps to distill the complex SAR into a simpler, more intuitive model. For example, a study on pancreatic lipase (PL) inhibitors, which included flavonoids in its dataset, generated a five-point pharmacophore model consisting of three hydrogen bond acceptor sites and two hydrophobic sites (AAAHH). innovareacademics.inresearchgate.net The model revealed that the presence of both HBA and hydrophobic features was critical for potent PL inhibitory activity. innovareacademics.in

Similarly, pharmacophore models have been developed for flavonoids targeting 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2), an enzyme implicated in hormone-dependent cancers. acs.org Based on known active flavonoid-based inhibitors, a model was built that highlighted the essentiality of a hydrogen bond donor functionality on the B-ring for activity. acs.org This model was subsequently used to screen a commercial database, leading to the discovery of new, potent, and selective inhibitors. acs.org In anti-neurodegeneration studies, ligand-based pharmacophores have been generated from active flavonoid compounds to guide future drug design efforts in that therapeutic area. nih.gov

The generation of these models provides a clear roadmap for medicinal chemists, indicating which parts of the acetylated flavone scaffold to modify. By ensuring that new designs fit the pharmacophore model, researchers can more efficiently develop derivatives with improved potency and selectivity.

Table 2: Examples of Ligand-Based Pharmacophore Models for Flavonoid Derivatives
Target / ActivityPharmacophore Model FeaturesSignificance for Drug Design
Pancreatic Lipase (PL) InhibitionThree Hydrogen Bond Acceptors (A), Two Hydrophobic sites (H). Model: AAAHH. innovareacademics.inresearchgate.netHighlights the necessity of both hydrogen-bonding and hydrophobic interactions for inhibitory activity. innovareacademics.in Guides the design of new anti-obesity agents. researchgate.net
17β-Hydroxysteroid Dehydrogenase 2 (17β-HSD2) InhibitionTwo Hydrophobic sites (H), one Aromatic Ring (AR), two Hydrogen Bond Acceptors (HBA). Model also revealed an essential HBD on the B-ring. acs.orgLed to the identification of novel, selective inhibitors from a virtual screen. Emphasizes the importance of the B-ring substitution for activity. acs.org
Anti-NeurodegenerationNot specifiedPharmacophores were generated from lead flavonoid compounds to guide future drug design studies for neurodegenerative diseases. nih.gov

Molecular Mechanisms of Action of Acetylated Flavones

Modulation of Cellular Signaling Pathways

The acetylation of flavones alters their interaction with and modulation of complex cellular signaling networks that govern cell fate decisions, including proliferation, survival, and inflammation.

Acetylated flavones have been shown to interfere with the normal progression of the cell cycle, a critical process for cell growth and proliferation. This interference is often achieved by altering the expression and activity of key cell cycle regulatory proteins.

In studies using human liver cancer (HepG2) cells, acetylated derivatives of quercetin (B1663063) and kaempferol (B1673270) demonstrated effects on proteins involved in the G2/M phase of the cell cycle. mdpi.com For instance, 5-O-acetyl-quercetin (5Ac-Q) was observed to increase the levels of CyclinB1 by 1.5-fold and phosphorylated cell division control protein 2 (p-Cdc2) by 1.3-fold after 12 hours of treatment. mdpi.com In the same cell line, both quercetin and 5Ac-Q decreased CyclinD1 levels to approximately 25% of the control. mdpi.com In contrast, 4'-O-acetyl-kaempferol (4Ac-K) led to a more significant change in CyclinD1 and p-Cdc2 proteins compared to its parent compound, kaempferol. mdpi.com

The flavone (B191248) acacetin (B1665396), when compared to its glycoside (linarin) and acetylated glycoside (linarin acetate), showed the most potent anticancer effects in human prostate cancer cells (LNCaP and DU145). nih.gov Acacetin induced a strong G1 and/or G2-M phase arrest. The G1 arrest was associated with an increase in the cyclin-dependent kinase inhibitor Cip1/p21 and a decrease in cyclin-dependent kinases CDK2, CDK4, and CDK6. nih.gov The G2-M arrest was linked to a reduction in Cdc25C, Cdc2/p34, and cyclin B1 proteins. nih.gov Linarin (B1675465) acetate (B1210297), the acetylated form of linarin, showed only moderate cell growth inhibition and did not have a profound effect on cell cycle arrest compared to acacetin. nih.gov

Table 1: Effects of Acetylated Flavones on Cell Cycle Regulatory Proteins

Acetylated FlavoneCell LineProteinReported EffectReference
5-O-acetyl-quercetin (5Ac-Q)HepG2CyclinD1Decreased to ~25% of control mdpi.com
5-O-acetyl-quercetin (5Ac-Q)HepG2CyclinB11.5-fold increase mdpi.com
5-O-acetyl-quercetin (5Ac-Q)HepG2p-Cdc21.3-fold increase mdpi.com
4'-O-acetyl-kaempferol (4Ac-K)HepG2CyclinD1Greater decrease than kaempferol mdpi.com
4'-O-acetyl-kaempferol (4Ac-K)HepG2p-Cdc2Greater fold change than kaempferol mdpi.com
Linarin AcetateLNCaP, DU145Cell Cycle ProgressionModerate G1 arrest; less potent than acacetin nih.gov

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. O-acylation of flavonoids is a chemical strategy that has been shown to enhance their ability to induce apoptosis in cancer cells. researchgate.netmdpi.com This enhanced pro-apoptotic activity is linked to improved stability and membrane permeability of the acetylated compounds. researchgate.net

Notably, 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) has demonstrated a significantly stronger ability to induce apoptosis than its parent compound, quercetin, in human breast cancer cells. nih.gov The mechanism of apoptosis induction by 4Ac-Q appears to be cell-type specific. In MCF-7 breast cancer cells, which have wild-type p53, 4Ac-Q induces apoptosis through a p53-dependent pathway, leading to an increase in p21 levels. nih.govresearchgate.net In contrast, in MDA-MB-231 cells, which have mutant p53, the apoptotic pathway is caspase-3-dependent. nih.govresearchgate.net This suggests that the acetylation of quercetin not only enhances its pro-apoptotic capacity but also allows it to engage different cell death signaling pathways depending on the genetic background of the cancer cell. nih.gov The induction of apoptosis by linarin acetate in prostate cancer cells was associated with the cleavage of poly-(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade. nih.gov

Table 2: Apoptotic Pathways Induced by Acetylated Flavones

Acetylated FlavoneCell LineKey Apoptotic Pathway/MediatorOutcomeReference
3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q)MCF-7 (p53 wild-type)p53-dependentActivation of p53 and increase in p21 nih.govresearchgate.net
3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q)MDA-MB-231 (p53 mutant)Caspase-3-dependentStronger apoptosis induction than quercetin nih.govresearchgate.net
Linarin AcetateLNCaP, DU145PARP CleavageUp to 4-fold increase in cell death nih.gov
General Acetylated FlavonoidsCancer CellsEnhanced membrane permeability and stabilityIncreased induction of apoptosis researchgate.netmdpi.com

Protein kinases are critical components of signaling cascades that regulate numerous cellular processes. mdpi.com Receptor tyrosine kinases (RTKs) are a major class of these enzymes, and their deregulation is frequently associated with cancer. researchgate.net Flavonoids, the parent compounds of acetylated flavones, are known to act as kinase inhibitors. nih.gov Quercetin, for example, has been shown to bind to the ATP-binding pocket of several RTKs, including VEGFR-2, FGFR-1, EGFR, and c-MET, functioning as a multi-kinase inhibitor. researchgate.net

The flavones apigenin (B1666066) and luteolin (B72000) have been found to directly inhibit the PKB/AKT signaling pathway, a key survival pathway, at a point distal to the IGF-1 receptor. plos.org Acetylation of the flavonoid hydroxyl groups can modulate this inhibitory activity. The addition of acetyl groups alters the molecule's electronic and steric properties, which can affect its binding affinity to the kinase domain of these receptors. While direct studies on a wide range of acetylated flavones are emerging, the known interaction of the flavone backbone with kinase active sites provides a clear mechanism that acetylation can modify. researchgate.net

Chronic inflammation is linked to various diseases, and signaling pathways like NF-κB (nuclear factor kappa B) and Nrf2 (nuclear factor erythroid 2-related factor 2) are central regulators of this process. researchgate.net Flavones have been shown to modulate these pathways, and acetylation can enhance this activity. nih.govresearchgate.net For instance, acetyl substitutions on the 5,7-hydroxyl groups of some flavones can boost their anti-inflammatory effects. researchgate.net

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. bohrium.com Flavones can activate Nrf2, which in turn upregulates antioxidant genes. nih.gov This can indirectly inhibit the NF-κB pathway, as NF-κB is often activated by reactive oxygen species (ROS). nih.govaginganddisease.org Flavones can also regulate Nrf2 through various mechanisms, including promoting its translocation to the nucleus via kinases like AMPK and MAPKs, and through epigenetic changes such as histone acetylation. frontiersin.orgresearchgate.net The flavone acacetin was found to antagonize angiotensin II-induced effects in cardiomyocytes by upregulating Nrf2 and regulating inflammation-related genes. frontiersin.org The enhanced cellular uptake of acetylated flavones suggests they could be more potent modulators of these interconnected Nrf2 and NF-κB signaling networks.

By influencing signaling pathways and transcription factors, acetylated flavones can modulate the expression of a wide array of genes and the downstream cellular responses. The acetylation of key transcription factors is a known mechanism for controlling gene expression. nih.gov

The flavones apigenin and luteolin have been shown to decrease the mRNA expression of key enzymes involved in glucose and lipid metabolism, such as PEPCK, G6Pc, FASN, and ACC, in human hepatoma cells. plos.org This effect on gene expression was found to involve the NRF2 transcription factor. plos.org Furthermore, flavonoids can exert epigenetic control over gene expression. The flavonol kaempferol, for example, can induce the hyperacetylation of histones, a modification that typically leads to a more open chromatin structure and increased gene transcription. nih.gov Given that histone acetylation is a fundamental mechanism of gene regulation, and that parent flavones can influence this process, it follows that acetylated flavones may have direct or indirect roles in modulating the epigenetic landscape and subsequent gene expression patterns. nih.govresearchgate.net

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, Nrf2)

Interaction with Cellular Components and Enzymes

The biological functions of flavonoids are intrinsically linked to their ability to interact with various cellular components, particularly enzymes. The process of acetylation not only modifies the bioactivity of flavones but is also a reaction catalyzed by specific enzymes. Lipases are often used as biocatalysts for the regioselective acylation of flavonoids in non-aqueous media. researchgate.net The efficiency and position of acetylation (e.g., on the sugar moiety of a flavonoid glycoside or the aglycone backbone) can be influenced by the source of the lipase (B570770) enzyme. mdpi.com

Acylation, including acetylation, generally improves the stability and solubility of flavones, which enhances their interaction with cellular targets. mdpi.com The structural characteristics of acylated flavones, such as the unsaturation of the C2-C3 bond and the pattern of hydroxyl groups, are crucial for their enzyme inhibition potential. mdpi.com These interactions are not limited to metabolic or signaling enzymes; flavonoids are also known to act as scavengers of free radicals and can chelate metal ions, thereby protecting cellular components from oxidative damage. The modification by acetyl groups can fine-tune these properties, leading to a more potent or specific biological effect.

DNA-Binding Properties and Intercalation

Flavonoids, including their acetylated derivatives, can interact with DNA, a mechanism that is central to their anticancer and antimicrobial activities. Planar aromatic compounds, like certain flavones, have the potential to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.goviiarjournals.org This action can disrupt DNA replication and transcription, ultimately leading to cell death.

The ability of a flavone to intercalate is largely dependent on its structure, particularly the planarity conferred by the double bond between carbons 2 and 3 of the C-ring. nih.govresearchgate.net For instance, flavones and flavonols with this feature are more likely to be DNA intercalators. researchgate.net Studies have shown that flavonoids such as quercetin, baicalein, and luteolin can bind to DNA via intercalation. nih.goviiarjournals.org The binding affinity of these interactions can be significant, with dissociation constants (Kd) in the micromolar range. nih.gov

However, the introduction of acetyl groups can modify these binding properties. For example, the substitution of hydroxyl groups with less electronegative acetyl groups may alter the electronic interactions between the flavone and the DNA molecule. iiarjournals.org While some studies suggest that hydroxylation at specific positions is important for DNA binding, acetylation of these same groups could hinder this interaction. iiarjournals.org For example, the reduction in the binding constant of 5,7-diacetoxyflavone (B19432) compared to its non-acetylated counterpart, 5,7-dihydroxyflavone (chrysin), suggests that the acetyl groups may interfere with the optimal interaction with the DNA double helix. iiarjournals.org

Inhibition of Microbial Enzymes (e.g., DNA Gyrase, Protein Synthesis)

A key mechanism by which acetylated flavones exert their antimicrobial effects is through the inhibition of essential microbial enzymes. DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication, as it relieves the strain during the unwinding of double-stranded DNA. nih.govmdpi.com Several flavonoids have been shown to inhibit Escherichia coli DNA gyrase. nih.govmdpi.comnih.gov

The structural features of flavonoids play a critical role in their ability to inhibit DNA gyrase. For example, a hydroxyl group at the C4' position of the B-ring is considered important for this activity. nih.govmdpi.com Conversely, hydroxylation at other positions, such as C3' or C5', has been found to decrease the inhibitory effect. nih.govmdpi.com Acetylation or methylation of hydroxyl groups at the C2' position has also been shown to weaken the bioactivity against DNA gyrase. nih.gov

Beyond DNA gyrase, flavones can also interfere with other microbial processes. For instance, apigenin has been shown to inhibit the enzyme D-alanine:D-alanine ligase, which is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. plos.org Furthermore, some flavonoids are believed to inhibit bacterial DNA and RNA synthesis by intercalating or forming hydrogen bonds with the nucleic acid bases. nih.gov

Scavenging of Reactive Oxygen Species and Protection of Antioxidant Defenses

Flavonoids are well-known for their antioxidant properties, which stem from their ability to scavenge reactive oxygen species (ROS) and protect the body's natural antioxidant defense systems. arabjchem.orgmdpi.comresearchgate.net ROS are highly reactive molecules generated during normal metabolic processes that can cause significant damage to cells and tissues if not controlled. cropj.com

The antioxidant activity of flavonoids is largely attributed to their chemical structure, which allows them to donate hydrogen atoms to free radicals, thereby neutralizing them. researchgate.net They can also chelate metal ions that catalyze the formation of ROS. arabjchem.org

Acetylation can modulate the antioxidant capacity of flavones. This modification can influence the flavonoid's hydrophobicity, spatial arrangement, and steric hindrance, all of which can affect its antioxidant activity. For example, acetylating a hydroxyl group on the B-ring of myricetin (B1677590) was found to significantly reduce its rate of oxidation. mdpi.com In some cases, acylation can enhance antioxidant properties. nih.gov

Furthermore, flavonoids can bolster the body's own antioxidant defenses by activating endogenous antioxidant enzymes. conicet.gov.ar For example, some flavonoids can induce an increase in the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). conicet.gov.ar They can also influence signaling pathways, such as the Keap1-Nrf2 system, which plays a crucial role in the cellular antioxidant response.

Interaction with Cell Membranes

The ability of acetylated flavones to interact with and penetrate cell membranes is a critical factor influencing their bioavailability and biological activity. nih.govingentaconnect.com The presence of multiple hydroxyl groups on the parent flavone can limit its ability to cross lipophilic cell membranes. nih.gov Acetylation, by increasing the lipophilicity of the molecule, can enhance its affinity for and penetration through cell membranes. ingentaconnect.commdpi.com

This enhanced membrane interaction can have several consequences. It may lead to improved uptake of the compound into cells, potentially increasing its intracellular concentration and efficacy. mdpi.com It could also directly impact the physical properties of the membrane, such as its fluidity, which can in turn modulate the function of membrane-bound proteins. For instance, some flavonoids have been shown to decrease membrane fluidity, which can hinder the diffusion of ROS and protect the membrane from oxidative damage. cropj.com

The interaction of flavonoids with cell membranes is influenced by the number and distribution of hydroxyl and acetyl groups. mdpi.com Differences in these structural features can affect how the flavonoid partitions into the hydrophobic core of the membrane versus interacting with the polar headgroups at the lipid-water interface. This interaction with the lipid bilayer is thought to be a key factor in the antimicrobial efficacy of some acetylated flavonoids. mdpi.com

Role of Acetylation in Modulating Mechanism

Acetylation is a key chemical modification that can significantly alter the biological activity of flavones by influencing their interactions with molecular targets. mdpi.comingentaconnect.com The addition of acetyl groups can either enhance or diminish the parent compound's effectiveness, depending on the specific flavone and the position of acetylation. mdpi.com

How Acetyl Groups Influence Molecular Targets and Interactions

The introduction of acetyl groups can modify a flavone's interaction with its molecular targets in several ways. By masking hydroxyl groups, acetylation can disrupt hydrogen bonding interactions that may be crucial for binding to a specific receptor or enzyme active site. mdpi.comnih.gov For instance, the hydroxyl groups on a flavonoid are often key to its biological activities, and their acetylation can alter these properties. researchgate.net

Conversely, the increased lipophilicity resulting from acetylation can lead to stronger interactions with hydrophobic pockets in proteins or enhance the compound's ability to cross cell membranes. mdpi.commdpi.com This can lead to increased bioavailability and potentially greater biological effect. ingentaconnect.com For example, acetylating quercetin has been shown to improve its uptake and metabolic stability in cells. mdpi.com

The position of the acetyl group is also critical. Studies have shown that acetylation at certain positions can significantly enhance a flavonoid's activity, while acetylation at other positions may have no effect or even be detrimental. mdpi.com For example, to enhance the cell proliferation inhibitory activity of certain flavonoids through acetylation, it has been suggested that attention should be paid to the acetylation of the C-3 hydroxyl group and the absence of acetyl groups at the 5-OH position in the A ring. mdpi.com

In the context of antimicrobial activity, acetylation can enhance efficacy by stabilizing the phenolic moiety and increasing the compound's lipophilicity, which in turn influences its interaction with the lipid bilayers of bacterial membranes. mdpi.com Ultimately, the strategic acetylation of flavones represents a valuable approach to modulate their biological activities and potentially develop more effective therapeutic agents. mdpi.comingentaconnect.com

Advanced Analytical and Characterization Techniques for Acetylated Flavones

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to identifying the unique structural features of acetylated flavones, confirming the addition of acetyl groups and determining their specific locations on the flavone (B191248) backbone or attached glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, HSQC-HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of acetylated flavones. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments provide comprehensive data on the molecule's framework and the connectivity of its atoms. osti.govresearchgate.net

In ¹H-NMR spectra, the successful acetylation of hydroxyl groups is confirmed by the appearance of sharp singlet signals corresponding to the methyl protons of the acetyl groups. These signals typically resonate in the range of δ 2.0-2.4 ppm. mdpi.comdergipark.org.tr The integration of these proton signals allows for the quantification of the number of acetyl groups introduced into the molecule. mdpi.comnih.gov For instance, the ¹H-NMR spectrum of 3,5,7,3′,4′-O-pentaacetate quercetin (B1663063) shows a signal at δ 2.35 ppm with an integration ratio of 15H, indicating the presence of five O-acetyl groups. mdpi.com

¹³C-NMR spectroscopy provides further evidence of acetylation. The spectra of acetylated flavones display characteristic signals for the carbonyl carbons (C=O) of the ester groups, typically appearing around δ 169-172 ppm, and the methyl carbons (CH₃) of the acetyl groups at approximately δ 20-21 ppm. osti.govmdpi.com

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for determining the exact position of the acetyl groups. osti.govmdpi.comiscientific.org HSQC correlates protons with their directly attached carbons, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons. By observing the HMBC correlation between the protons of an acetyl group and the carbon atom of the flavone skeleton or a sugar moiety to which it is attached, the site of acylation can be definitively assigned. osti.govacs.org For example, the downfield shift of H6″ upon acylation, along with HMBC correlations, can indicate that an acetyl group is linked to the O6″ position of a glucosyl moiety. nih.gov

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Acetylated Flavones
Compound¹H-NMR (δ ppm) Acetyl ProtonsNumber of Acetyl Groups¹³C-NMR (δ ppm) Acetyl CarbonsSource
Phloridzin diacetate2.04, 2.092C=O: 172.6, 172.8; CH₃: 20.4, 20.9 osti.gov
5,7,3′,4′-O-tetraacetate luteolin (B72000) (4Ac-L)2.34-2.36 (m, 12H)4Not specified mdpi.comnih.gov
3,5,7,3′,4′-O-pentaacetate quercetin (5Ac-Q)2.35 (dd, 15H)5Not specified mdpi.com
7,4′-O-diacetate apigenin (B1666066) (2Ac-A)2.29-2.33 (m, 6H)2Not specified mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for confirming the conversion of hydroxylated flavones to their acetylated derivatives. researchgate.net The most telling evidence of successful acetylation in an IR spectrum is the change in characteristic absorption bands related to the hydroxyl and carbonyl functional groups. mdpi.comnih.gov

Specifically, the broad absorption band corresponding to the stretching vibrations of hydroxyl (O-H) groups, typically found in the 3000–3500 cm⁻¹ region of the parent flavonoid, disappears or is significantly diminished upon acetylation. mdpi.commodares.ac.ir Concurrently, new, strong absorption peaks appear, which are characteristic of the introduced acetyl groups. A prominent band emerges in the region of 1700–1775 cm⁻¹ due to the carbonyl (C=O) stretching of the newly formed ester linkage. mdpi.comnih.govmodares.ac.ir Additionally, new signals in the 1100–1300 cm⁻¹ range can be attributed to the C-O stretching vibrations of the acetyl groups. mdpi.com These spectral changes provide clear and definitive proof that the hydroxyl groups of the flavonoid have been successfully acetylated. mdpi.comnih.gov

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Acetylated Flavones
CompoundC=O Stretch (Acetyl)C-O Stretch (Acetyl)O-H Stretch (Parent)Source
General Range~1700-1775~1100-1300Disappearance of 3000-3500 band mdpi.comnih.gov
3,5,7,3′,4′-O-pentaacetate quercetin (5Ac-Q)17601175Not applicable mdpi.com
5,7,3′,4′-O-tetraacetate luteolin (4Ac-L)17641185Not applicable mdpi.comnih.gov
3,7,4′-O-triacetate kaempferol (B1673270) (3Ac-K)17701147Not applicable mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is widely used for the initial characterization of flavonoids. The UV-Vis spectrum of a typical flavone dissolved in methanol (B129727) exhibits two major absorption maxima, known as Band I and Band II. scribd.commedwinpublishers.com Band I, appearing in the 300-390 nm range, is associated with the B-ring cinnamoyl system, while Band II, between 240-280 nm, relates to the A-ring benzoyl system. medwinpublishers.com

The acetylation of hydroxyl groups on the flavone nucleus can lead to shifts in these absorption bands, although the effect is not always pronounced. nih.govscribd.com In some studies, the maximum absorption wavelengths (λmax) of the primary bands were not significantly affected by acetylation, though substitutions could result in the appearance of a new shoulder on the absorption curve. nih.gov The exact impact on the spectrum depends on which hydroxyl groups are acetylated. The use of shift reagents like sodium acetate (B1210297), aluminum chloride, and sodium methoxide (B1231860) can help deduce the substitution pattern by inducing characteristic bathochromic (red) or hypsochromic (blue) shifts, though this is more commonly applied to the parent hydroxyflavones. nepjol.infonepjol.infophcogj.com For example, analysis of 4Ac-Q, an acetylated quercetin, showed a maximum absorption wavelength at 320 nm. mdpi.com

Chromatographic Separation and Identification

Chromatographic techniques are essential for the separation, purification, and quantification of acetylated flavones from reaction mixtures or natural extracts. Coupling chromatography with various detectors provides a powerful platform for both identification and structural analysis.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is the predominant method for analyzing complex mixtures of flavonoids, including their acetylated forms. researchgate.netnih.gov The most common approach involves reversed-phase (RP) chromatography, typically using a C18 stationary phase. researchgate.netnih.gov This technique separates compounds based on their hydrophobicity. nih.gov

Acetylation increases the lipophilicity of flavonoids, which generally leads to longer retention times in RP-HPLC systems compared to their parent glycosides. nih.gov Mobile phases usually consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (often with 0.1% formic acid or 2-5% acetic acid) to ensure sharp peaks and reproducible separation by suppressing the ionization of any remaining phenolic groups. nih.govnih.gov

When coupled with a Diode Array Detector (DAD), HPLC becomes a more powerful tool (HPLC-DAD). nih.govnih.gov The DAD acquires the full UV-Vis spectrum for each compound as it elutes from the column. This allows for the simultaneous quantification at specific wavelengths and tentative identification by comparing the acquired spectra with those of known flavonoid classes or reference standards. nih.govfspublishers.org

Mass Spectrometry (MS) and Tandem MS (e.g., LC-MS, GC-MS, HPLC-ESI-QTOF-MS/MS)

Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition of acetylated flavones. When coupled with a chromatographic inlet like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes an unparalleled technique for structural elucidation. researchgate.netresearchgate.net

LC-MS, particularly with a soft ionization source like Electrospray Ionization (ESI), is highly suitable for the analysis of these compounds. mdpi.comrsc.org High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap, can measure the mass of the molecular ion with high accuracy, allowing for the determination of the compound's molecular formula. mdpi.comacs.org

Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment the molecular ion and analyze the resulting product ions, providing detailed structural information. mdpi.comnih.gov A characteristic fragmentation pattern for acetylated compounds is the neutral loss of 42 Da, corresponding to a ketene (B1206846) molecule (CH₂=C=O), which is a strong indicator of the presence of an acetyl group. acs.org In the case of acetylated flavonoid glycosides, the fragmentation patterns in MS/MS spectra can help establish the location of the acetyl group on the sugar moiety. nih.govacs.org For example, the selective loss of one sugar unit before another can indicate that the acylation is not on the first lost sugar. acs.org GC-MS can also be employed, particularly for more volatile or derivatized nonpolar flavonoids like polymethoxylated and acetylated flavones. nih.govekb.eg

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for the separation and analysis of flavonoids, including their acetylated derivatives. nih.govmdpi.com Its advantages over traditional chromatographic methods like HPLC include higher resolution, shorter analysis times, and lower consumption of samples and reagents. mdpi.com The fundamental principle of CE lies in the differential migration of charged analytes in an electric field within a narrow fused-silica capillary. nih.gov This migration is influenced by the analyte's charge-to-size ratio, the electroosmotic flow (EOF) of the buffer, and the applied voltage. nih.gov

Several modes of CE are employed for flavonoid analysis, with Capillary Zone Electrophoresis (CZE) being one of the most common. jfda-online.com In CZE, the separation is primarily based on the differences in the electrophoretic mobilities of the analytes in a free solution. capes.gov.br The choice of background electrolyte (BGE), its pH, and concentration are critical parameters that are optimized to achieve efficient separation. mdpi.comnih.gov For instance, borate (B1201080) buffers are frequently used for the separation of polyphenolic compounds, including flavonoids. mdpi.com The pH of the buffer influences the charge of the flavonoid molecules, which is crucial for their separation. researchgate.net

To enhance the sensitivity of CE, especially for detecting trace amounts of flavonoids, online concentration techniques like Electrokinetic Supercharging (EKS) can be employed. This method has been shown to improve detection limits by over 800 times compared to conventional hydrodynamic injection. rsc.org

The versatility of CE is further expanded by coupling it with various detection methods. UV-Vis detection is commonly used, where the wavelength is set to the maximum absorbance of the flavonoids being analyzed. jfda-online.comspkx.net.cn For more detailed structural information and sensitive detection, CE can be coupled with mass spectrometry (CE-MS), which provides molecular weight and fragmentation data, aiding in the definitive identification of compounds. nih.gov Electrochemical detection (CE-ED) is another sensitive option, particularly for electroactive compounds like flavonoids. nih.gov

Table 1: Examples of Capillary Electrophoresis Conditions for Flavonoid Analysis

Flavonoids AnalyzedCE MethodBuffer SystemSeparation ConditionsDetectionReference
Kaempferol, Apigenin, Myricetin (B1677590), Quercetin, LuteolinCE-ED50 mM Na₂B₄O₇-100 mM NaH₂PO₄ (pH 8.50)19.5 kVElectrochemical nih.gov
Rutin, Quercetin, Kaempferol, MyricetinCZE20 mmol l⁻¹ Borate (pH 8.4)25 kVUV fkit.hr
12 Flavonoids including Pinocembrin, Chrysin, ApigeninCZE30 mM Sodium tetraborate (B1243019) (pH 9.0)15 kVUV capes.gov.br
Naringenin (B18129), Hesperetin, Naringin (B1676962), HesperidinCZE with EKS30 mM Sodium tetraborate (pH 9.5) with 5% Methanol-20 kVUV rsc.org

Multi-Omics Approaches in Flavonoid Research

The study of flavonoids, including their acetylated forms, has been revolutionized by the advent of multi-omics technologies. mdpi.com These approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the complex biological systems governing flavonoid biosynthesis and function. mdpi.com

Integration of Transcriptomics, Metabolomics, and Proteomics for Biosynthesis Studies

The integration of transcriptomics, metabolomics, and proteomics offers a powerful strategy to elucidate the intricate pathways of flavonoid biosynthesis. nih.gov This multi-pronged approach allows researchers to connect the genetic blueprint (genomics), gene expression profiles (transcriptomics), protein machinery (proteomics), and the resulting chemical phenotype (metabolomics).

Transcriptomics , often performed using RNA-Seq, identifies and quantifies the messenger RNA (mRNA) transcripts present in a specific tissue at a given time. mdpi.com This provides a snapshot of the genes that are actively being expressed, including those encoding the enzymes involved in the flavonoid biosynthetic pathway, such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavonoid 3'-hydroxylase (F3'H). mdpi.comresearchgate.net

Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. mdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify a wide array of flavonoids and their precursors. mdpi.commdpi.com This provides direct evidence of the compounds being produced.

Proteomics involves the large-scale study of proteins, the functional products of genes. hep.com.cn By identifying and quantifying the enzymes directly involved in flavonoid biosynthesis, proteomics can confirm that the transcribed genes are indeed translated into active proteins. nih.gov

By integrating these three omics layers, researchers can build comprehensive models of flavonoid biosynthesis. peerj.com For example, a study on Rubus chingii Hu used a combined transcriptomic, proteomic, and metabolomic approach to understand the decline in flavonoids during fruit ripening. nih.gov The results showed a down-regulation of genes and proteins in the phenylpropanoid and flavonoid biosynthesis pathways, which correlated with the observed decrease in flavonoid content. nih.gov Similarly, integrated analyses in safflower and Polygonatum cyrtonema have identified key genes and metabolites in their respective flavonoid biosynthesis pathways. mdpi.compeerj.com This integrated approach is crucial for identifying the key regulatory genes and enzymes that can be targeted for metabolic engineering to enhance the production of desired flavonoids.

Table 2: Key Enzymes in Flavonoid Biosynthesis Identified through Multi-Omics Approaches

EnzymeAbbreviationFunction in Flavonoid BiosynthesisReference
Phenylalanine ammonia-lyasePALConverts phenylalanine to cinnamic acid mdpi.comresearchgate.net
Cinnamate-4-hydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid mdpi.com
4-Coumarate-CoA ligase4CLActivates p-coumaric acid to its CoA ester mdpi.com
Chalcone synthaseCHSCatalyzes the formation of the chalcone backbone mdpi.comresearchgate.netmdpi.com
Chalcone isomeraseCHIIsomerizes chalcones to flavanones mdpi.comresearchgate.net
Flavanone 3-hydroxylaseF3HHydroxylates flavanones to dihydroflavonols mdpi.comresearchgate.net
Flavonol synthaseFLSConverts dihydroflavonols to flavonols mdpi.comresearchgate.net

Bioactivity Assessment Methodologies

Evaluating the biological activities of acetylated flavones is essential to understand their potential therapeutic applications. A variety of in vitro and cell-based assays are employed to screen for specific biological effects.

In Vitro Assays for Enzyme Inhibition

Acetylated flavones are often investigated for their ability to inhibit specific enzymes involved in various disease processes. These assays are typically performed in a cell-free system.

A prominent example is the assessment of α-glucosidase inhibition, which is relevant for managing type 2 diabetes. nih.gov This assay measures the ability of a compound to inhibit the α-glucosidase enzyme from converting a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), into a colored product, which can be quantified spectrophotometrically. nih.gov Studies have shown that the structural features of flavonoids, including acetylation, can significantly impact their inhibitory activity. nih.gov For instance, the presence of an acetyl group at certain positions can diminish the inhibitory effect, highlighting the importance of specific hydroxyl groups for enzyme-inhibitor interactions. nih.gov

Another target for acetylated flavones is acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.com The inhibitory activity of flavone derivatives against AChE can be determined using methods like the Ellman's method, where the enzyme hydrolyzes acetylthiocholine (B1193921) to produce thiocholine, which then reacts with a chromogenic reagent. mdpi.com Research has demonstrated that synthetic flavone derivatives can exhibit significant AChE inhibitory activity. mdpi.com

The inhibitory potential of acetylated flavonoids against other enzymes, such as tyrosinase and pancreatic lipase (B570770), has also been explored. mdpi.comtandfonline.com Acylation has been shown to sometimes enhance the inhibitory activity, likely by increasing the lipophilicity of the flavonoid and facilitating its interaction with the enzyme's active site. mdpi.com

In Vitro Assays for Antioxidant Activity (e.g., DPPH Assay)

The antioxidant capacity of acetylated flavones is a key area of investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and relatively simple method to evaluate this activity. biomedres.us The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically. biomedres.usekb.eg

The radical scavenging activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. plos.orgmdpi.com Studies have shown that the antioxidant activity of flavonoids is highly dependent on their structure, including the number and position of hydroxyl groups. ualberta.ca Acetylation of these hydroxyl groups can influence the antioxidant capacity. For instance, some studies have reported that acetylation can enhance the antioxidant activity of certain flavonoids. biomedres.us However, other reports suggest that free hydroxyl groups, particularly those on the B-ring, are crucial for high antioxidant activity, and their acetylation may lead to a decrease in radical scavenging potential. encyclopedia.pub

Table 3: DPPH Radical Scavenging Activity of Selected Flavonoids and Their Derivatives

CompoundIC50 (µM)Reference
Quercetin- plos.org
L-ascorbic acid (standard)8.70 ± 0.22 mdpi.com
8-Prenyldaidzein174.2 mdpi.com
Cinnamic acid0.18 µg/mL biomedres.us
Acetylated cinnamic acid0.16 µg/mL biomedres.us

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Cell-Based Assays for Cellular Responses (e.g., Cell Proliferation, Migration, Apoptosis)

To understand the effects of acetylated flavones on cellular processes relevant to diseases like cancer, various cell-based assays are employed. These assays provide insights into how these compounds affect cell health and behavior. licorbio.com

Cell Proliferation Assays: The impact of acetylated flavones on cancer cell growth is often assessed using proliferation assays such as the MTS assay or by direct cell counting using trypan blue exclusion. mdpi.com These assays can determine the concentration at which a compound inhibits cell growth by 50% (IC50). mdpi.com Studies have shown that acetylation can significantly enhance the anti-proliferative effects of flavonoids like quercetin and kaempferol in various cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). nih.govresearchgate.netnih.gov

Cell Migration Assays: The ability of cancer cells to migrate is a hallmark of metastasis. The wound healing assay and the Transwell migration assay are common methods to evaluate the anti-migratory potential of acetylated flavones. spandidos-publications.comspandidos-publications.com In the wound healing assay, a "scratch" is made in a confluent cell monolayer, and the rate of cell migration to close the gap is monitored. mdpi.com The Transwell assay measures the number of cells that migrate through a porous membrane. mdpi.com Research has indicated that certain acetylated flavones, such as 5,7,4'-O-triacetate apigenin, can exhibit strong anti-migration activity in MDA-MB-231 cells, sometimes independent of their effects on cell proliferation. nih.govresearchgate.net

Apoptosis Assays: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Acetylated flavones can be screened for their ability to induce apoptosis using several techniques. Flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide (PI) can distinguish between viable, apoptotic, and necrotic cells. spandidos-publications.com The detection of key apoptosis-related proteins, such as caspases and members of the Bcl-2 family, through methods like Western blotting or antibody arrays, can further elucidate the apoptotic pathway. mdpi.comspandidos-publications.com For example, acetylated quercetin has been shown to induce apoptosis in breast cancer cells through different pathways depending on the cell line. mdpi.com

Q & A

Q. How can the structure of acetylated flavones be unambiguously determined using spectroscopic and chemical methods?

  • Methodological Answer : Structural elucidation of acetyl flavones involves a combination of NMR spectroscopy (1D and 2D), mass spectrometry (MS), and chemical derivatization. For example, acetylation tests can confirm hydroxyl group positions: absence of acetyl derivatives indicates no free -OH groups, while hydrolysis with KOH yields phenolic acids and benzoic acid fragments, revealing substitution patterns in rings A and B . In cases of O-methylation, 2D NMR (e.g., HMBC, HSQC) is critical for assigning methoxy and acetyl groups, as demonstrated in the characterization of 5-O-acetyl-3,6,7,3’,4’,5’-hexa-O-methyl flavone .

Q. What are the standard protocols for synthesizing acetylated flavones, and how are reaction conditions optimized?

  • Methodological Answer : Acetylation typically involves treating flavones with acetic anhydride in the presence of a catalyst (e.g., pyridine or H₂SO₄). Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid over-acetylation or decomposition. For example, selective acetylation at the 5-OH position requires controlled anhydrous conditions and monitoring via TLC or HPLC . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard.

Q. What basic biological assays are used to screen acetyl flavones for antioxidant or anti-inflammatory activity?

  • Methodological Answer : Common assays include:
  • DPPH/ABTS radical scavenging for antioxidant activity.
  • Lipoxygenase (LOX) or cyclooxygenase (COX) inhibition for anti-inflammatory potential.
  • Cell viability assays (MTT/XTT) to assess cytotoxicity.
    Positive controls (e.g., quercetin for antioxidants) and dose-response curves (10–100 µM range) are mandatory. Data should be normalized to solvent controls and statistically validated (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How do acetyl groups influence the binding affinity of flavones to multi-target enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1)?

  • Methodological Answer : Acetylation alters flavone hydrophobicity and electron distribution, impacting π-π stacking and hydrogen bonding in enzyme active sites. Computational docking (AutoDock Vina, Schrödinger Suite) can predict binding modes, while surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies dissociation constants (Kd). For example, acetylated flavone-thiazole hybrids show enhanced AChE inhibition (IC₅₀ < 1 µM) due to improved steric complementarity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for acetyl flavones across different cell lines or model organisms?

  • Methodological Answer : Contradictions often arise from variability in cell permeability, metabolic stability, or assay conditions. To address this:
  • Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neuroprotection), passage numbers, and serum-free conditions.
  • Metabolomic profiling : Identify flavone metabolites (LC-MS/MS) to account for intracellular modifications.
  • Cross-species validation : Compare results in murine models (e.g., Aβ-induced neurodegeneration) and 3D organoids .

Q. How can transcriptomic and metabolomic data be integrated to study the role of acetyl flavones in modulating flavonoid biosynthesis pathways?

  • Methodological Answer : Co-expression networks (WGCNA) and KEGG pathway enrichment link differentially expressed genes (e.g., FNSI, F3H) with flavone accumulation. For instance, UV-B exposure upregulates flavone synthase I (FNSI) in Apiaceae, which can be quantified via qRT-PCR and correlated with acetyl flavone levels (HPLC-DAD). Multi-omics tools like MetaboAnalyst 5.0 integrate RNA-seq and LC-MS datasets to map metabolic flux .

Q. What advanced analytical techniques are required to characterize this compound-protein interactions in neurodegenerative disease models?

  • Methodological Answer :
  • Cryo-EM or X-ray crystallography : Resolve flavone-enzyme complexes at <3 Å resolution.
  • NMR-based ligand observed experiments (STD, WaterLOGSY): Identify binding epitopes.
  • Microscale thermophoresis (MST) : Measure binding affinities in physiological buffers.
    For example, acetyl flavones targeting AChE require validation in transgenic C. elegans or APP/PS1 mice, with histopathology and behavioral endpoints .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported this compound stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
  • Forced degradation : Expose compounds to pH 1–13 (37°C, 24 hrs) and analyze degradation products (UPLC-QTOF).
  • Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life.
    Reproducibility requires strict adherence to USP protocols for solvent preparation and storage (-80°C under argon) .

Tables of Key Findings

Property Method Typical Result Reference
Acetylation efficiencyHPLC-PDA (C18 column, 254 nm)>95% yield at 5-OH position
AChE inhibition (IC₅₀)Ellman’s assay (human erythrocytes)0.8 µM (acetylated derivative)
Metabolic stability (t₁/₂)Liver microsome assay (human)42 ± 3 min (CYP3A4-mediated oxidation)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.